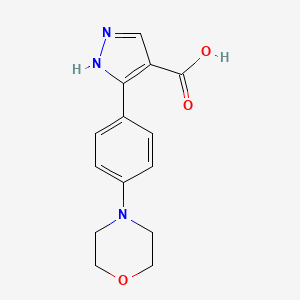
5-methyl-N'-(4-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N’-(4-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position, a nitrobenzoyl group at the N’ position, and a carbohydrazide group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 5-methyl-N’-(4-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the nitrobenzoyl group: This step involves the acylation of the pyrazole ring with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the carbohydrazide group: This can be accomplished by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
5-methyl-N’-(4-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The carbohydrazide group can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, reduced amines, and substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-methyl-N’-(4-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-methyl-N’-(4-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The nitrobenzoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-methyl-N’-(4-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide include:
2-methoxy-5-methyl-N’-(4-nitrobenzoyl)benzohydrazide: This compound has a similar structure but with a methoxy group instead of a pyrazole ring.
Propyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate: This compound contains a morpholine ring and a nitrophenyl group, making it structurally similar but with different functional groups.
The uniqueness of 5-methyl-N’-(4-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide lies in its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
5-methyl-N'-(4-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-7-6-10(14-13-7)12(19)16-15-11(18)8-2-4-9(5-3-8)17(20)21/h2-6H,1H3,(H,13,14)(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBQLDYZTQUVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B7877162.png)
![1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-3-carboxylic acid](/img/structure/B7877164.png)
![3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid](/img/structure/B7877171.png)
![[2-(2,4-dimethylphenyl)-3,4-dimethyl-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetic acid](/img/structure/B7877182.png)
![2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B7877187.png)

![2-[(6,7-dimethylspiro[4H-quinoxaline-3,1'-cyclohexane]-2-yl)amino]acetic acid](/img/structure/B7877206.png)
![N-[(3-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7877212.png)



![N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine](/img/structure/B7877236.png)
![ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate](/img/structure/B7877248.png)
![4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B7877252.png)
